6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1184545-01-4
VCID: VC3060301
InChI: InChI=1S/C11H17N3O2/c1-3-5-8-14(4-2)10-7-6-9(11(15)16)12-13-10/h6-7H,3-5,8H2,1-2H3,(H,15,16)
SMILES: CCCCN(CC)C1=NN=C(C=C1)C(=O)O
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol

6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid

CAS No.: 1184545-01-4

Cat. No.: VC3060301

Molecular Formula: C11H17N3O2

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid - 1184545-01-4

Specification

CAS No. 1184545-01-4
Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
IUPAC Name 6-[butyl(ethyl)amino]pyridazine-3-carboxylic acid
Standard InChI InChI=1S/C11H17N3O2/c1-3-5-8-14(4-2)10-7-6-9(11(15)16)12-13-10/h6-7H,3-5,8H2,1-2H3,(H,15,16)
Standard InChI Key ZGKBABZQAIQUPE-UHFFFAOYSA-N
SMILES CCCCN(CC)C1=NN=C(C=C1)C(=O)O
Canonical SMILES CCCCN(CC)C1=NN=C(C=C1)C(=O)O

Introduction

Chemical Identity and Physical Properties

6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid (CAS: 1184545-01-4) is characterized by a pyridazine core with a tertiary amine substituent at the 6-position and a carboxylic acid group at the 3-position. The tertiary amine contains both butyl and ethyl chains, creating an asymmetric nitrogen center that contributes to the compound's unique chemical behavior.

Table 1: Physical and Chemical Properties of 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid

PropertyValue
CAS Number1184545-01-4
Molecular FormulaC₁₁H₁₇N₃O₂
Molecular Weight223.2716 g/mol
MDL NumberMFCD12152646
SMILES NotationCCCCN(c1ccc(nn1)C(=O)O)CC
Physical StateSolid (predicted)
Storage RecommendationSealed container, 2-8°C

The molecular structure features several key components that influence its reactivity:

  • A pyridazine heterocyclic core containing two adjacent nitrogen atoms

  • A carboxylic acid group at the 3-position, capable of hydrogen bonding and acid-base interactions

  • A tertiary amine with butyl and ethyl substituents at the 6-position, providing lipophilicity and steric features

Intermediate/ReagentRole in SynthesisReaction Conditions
6-Chloropyridazine-3-carboxylic acidStarting material-
6-Chloropyridazine-3-carboxamideAlternative precursorConversion to acid via hydrolysis
N-Butyl-N-ethylamineNucleophile for substitutionHeat, base (e.g., Hünig's base), polar solvent
Thionyl chlorideActivation of carboxylic acidReflux conditions

Alternative Synthetic Approaches

Based on synthesis methods for similar compounds, alternative approaches might include:

  • Sequential Alkylation Strategy: Starting with 6-aminopyridazine-3-carboxylic acid, sequential alkylation with ethyl and butyl halides could be performed to obtain the tertiary amine .

  • Transition Metal-Catalyzed Coupling: Modern synthetic approaches might utilize palladium-catalyzed coupling reactions to introduce the amino substituent at the 6-position of the pyridazine ring .

Research on methyl 6-alkylamino-3-pyridazinecarboxylates provides valuable insights, as these compounds undergo similar chemical transformations. For example, the reaction of methyl 6-chloro-3-pyridazinecarboxylate with primary alkylamines produces corresponding substituted derivatives that can be further modified .

Structural Features and Reactivity

The unique structural configuration of 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid influences its chemical behavior and potential applications.

Key Functional Groups

The compound contains three primary functional groups that determine its reactivity profile:

  • Pyridazine Ring: The heterocyclic core with two adjacent nitrogen atoms provides sites for hydrogen bonding and coordination with metal ions. The π-electron system can participate in π-π stacking interactions with aromatic biological targets .

  • Carboxylic Acid Group: Located at the 3-position, this group can participate in various reactions including:

    • Acid-base interactions

    • Esterification

    • Amide formation

    • Coordination with metal ions

    • Hydrogen bonding with biological targets

  • Tertiary Amine: The butyl(ethyl)amino substituent at the 6-position contributes:

    • Increased lipophilicity

    • Steric bulk that may influence biological target interactions

    • Basicity that can participate in acid-base chemistry

    • Potential for hydrogen bond acceptance

Comparative Analysis with Related Compounds

Table 3: Structural Comparison with Related Pyridazine Derivatives

Compound6-Position SubstituentKey Structural DifferencesPotential Impact on Properties
6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acidTertiary amine (butyl and ethyl)Asymmetric nitrogen centerEnhanced lipophilicity, unique steric profile
6-Aminopyridazine-3-carboxylic acidPrimary amineSimpler structureHigher polarity, increased hydrogen bonding capacity
6-Alkoxypyridazine-3-carboxylic acidAlkoxy groupDifferent heteroatom linkageAltered electronic properties and hydrogen bonding patterns
6-Phenylpyridazine-3-carboxylic acidAromatic ringRigid, planar substituentIncreased π-stacking potential, different electronic profile

These structural comparisons reveal that the butyl(ethyl)amino substituent likely confers unique properties to the compound, particularly regarding lipophilicity, membrane permeability, and target selectivity .

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is crucial for optimizing compounds for specific applications.

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